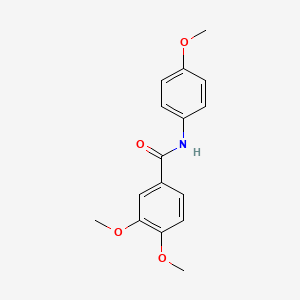

3,4-dimethoxy-N-(4-methoxyphenyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethoxy-N-(4-methoxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4/c1-19-13-7-5-12(6-8-13)17-16(18)11-4-9-14(20-2)15(10-11)21-3/h4-10H,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLSPBDKTIQZTKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

General Synthetic Routes for N-Substituted Benzamide (B126) Formation

The construction of the N-substituted benzamide core of 3,4-dimethoxy-N-(4-methoxyphenyl)benzamide relies on the formation of an amide bond between a carboxylic acid derivative and an amine. Several established and modern synthetic strategies are available for this purpose.

Amide Coupling Reactions

The most common and direct methods for forming the amide bond in N-substituted benzamides involve the coupling of a carboxylic acid with an amine. This can be achieved through the activation of the carboxylic acid, typically by converting it into a more reactive species such as an acid chloride or by using a coupling agent.

Acid Chloride/Amine Reactions: A traditional and highly effective method for amide bond formation is the reaction between an acid chloride and an amine. In the context of synthesizing this compound, this would involve the reaction of 3,4-dimethoxybenzoyl chloride with 4-methoxyaniline (p-anisidine). This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Carbodiimide-Mediated Coupling: Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used coupling reagents that facilitate the direct formation of an amide bond from a carboxylic acid and an amine. researchgate.net The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. researchgate.net Additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with carbodiimides to improve reaction efficiency and suppress side reactions. researchgate.net

A variety of other coupling agents have been developed to promote amide bond formation, including silicon-based reagents like tetramethoxysilane (B109134) and dodecamethoxy-neopentasilane, which can facilitate solvent-free reactions. scispace.comrsc.orgniscair.res.in

Optimization of Reaction Conditions and Yields

The efficiency of N-substituted benzamide synthesis is highly dependent on the reaction conditions. Factors such as the choice of solvent, temperature, and the nature of the coupling agent and any additives can significantly impact the reaction time and yield.

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions, including the formation of N-aryl substituted benzamides. researchgate.net This method often leads to shorter reaction times, cleaner reaction profiles, and higher yields compared to conventional heating methods. researchgate.net Solvent-free conditions, often employed in conjunction with microwave irradiation, offer a greener and more efficient synthetic route by reducing waste and simplifying product purification. researchgate.netresearchgate.net

The table below summarizes various conditions reported for the synthesis of N-substituted benzamides, highlighting the impact of different methodologies on reaction outcomes.

| Reactants | Coupling Agent/Method | Solvent | Temperature | Time | Yield | Reference |

| Aniline (B41778) and Benzoyl Chloride | Microwave Irradiation | None | - | 2-5 min | 95% | researchgate.net |

| Benzoic Acid and Benzylamine | Dodecamethoxy-neopentasilane | None | 120 °C | 7 h | 99% | scispace.comrsc.org |

| 4-Aminobenzene-1-sulfonamide and Benzoic Acid | EDCI/HOBt | - | Room Temperature | - | - | researchgate.net |

| 3,4-Dimethoxybenzoic Acid and 4-Methoxyaniline | Thionyl Chloride, then Amine | Pyridine | Reflux | - | High |

Specific Strategies for Incorporating 3,4-Dimethoxybenzoyl and 4-Methoxyphenyl (B3050149) Moieties

The synthesis of this compound requires the specific incorporation of the 3,4-dimethoxybenzoyl and the 4-methoxyphenyl groups. This can be achieved through direct coupling of the corresponding precursors or via multistep sequences involving the functionalization of simpler aromatic starting materials.

Regioselective Functionalization Approaches

Achieving the desired substitution pattern on the aromatic rings often requires regioselective reactions. For instance, the synthesis of the 3,4-dimethoxybenzoyl moiety can start from commercially available 3,4-dimethoxybenzoic acid. mdpi.com Alternatively, one could envision a route starting from a precursor like 3,4-dihydroxybenzaldehyde (B13553), where regioselective protection of one hydroxyl group allows for the manipulation of the other before methylation. nih.gov For example, the 4-hydroxyl group of 3,4-dihydroxybenzaldehyde can be selectively protected using various benzyl (B1604629) halides in the presence of a mild base. nih.gov

Modern catalytic methods, such as iridium-catalyzed borylation, offer powerful tools for the regioselective C-H functionalization of arenes, which can then be further elaborated through cross-coupling reactions to introduce the desired functional groups. youtube.com

Multistep Synthesis Sequences

Complex N-substituted benzamides can be constructed through well-designed multistep synthetic sequences. A common strategy to control the regioselectivity of electrophilic aromatic substitution on anilines is to first protect the amino group as an amide. For example, an aniline can be treated with acetic anhydride (B1165640) to form an acetanilide. nih.gov This temporarily moderates the activating and basic nature of the amino group, allowing for more controlled introduction of substituents onto the aromatic ring. nih.gov Following the desired functionalization, the protecting amide group can be hydrolyzed under acidic or basic conditions to regenerate the amine, which can then be coupled with the desired benzoic acid derivative. nih.gov

An illustrative multistep synthesis to control regiochemistry could involve:

Protection of 4-methoxyaniline as an N-acetyl derivative.

Introduction of a desired functional group onto the 4-methoxyphenyl ring via electrophilic substitution.

Hydrolysis of the acetyl group to regenerate the substituted aniline.

Coupling of the resulting aniline with 3,4-dimethoxybenzoyl chloride to yield the final product.

Derivatization and Structural Modification of the Benzamide Scaffold

The this compound scaffold presents multiple sites for further chemical modification, allowing for the generation of a library of related compounds. The aromatic rings can be subjected to various electrophilic substitution reactions, such as nitration or halogenation, to introduce new functional groups. The positions of these substitutions will be directed by the existing methoxy (B1213986) and amide functionalities.

Furthermore, the amide bond itself can be a target for chemical transformation. For instance, treatment of N-substituted benzamides with reagents like Woollins' reagent can lead to the chemoselective selenation of the carbonyl group, yielding the corresponding selenoamide. nih.gov

The methoxy groups also offer handles for modification. Demethylation, for example, would yield hydroxyl groups that can be further functionalized through etherification or esterification, providing access to a wide range of derivatives with potentially altered properties.

Introduction of Additional Substituents

The introduction of additional substituents onto the this compound framework is typically achieved not by direct reaction on the compound itself, but through the synthesis from pre-functionalized precursors. The primary method for creating substituted benzamides is the coupling reaction between a substituted benzoic acid (or its more reactive acyl chloride derivative) and a substituted aniline.

This modular approach allows for the strategic placement of a wide array of functional groups on either aromatic ring. For instance, research into novel benzamide derivatives often involves preparing a library of compounds by reacting various substituted benzoyl chlorides with a specific amine. tandfonline.com This method provides a clean and efficient route to derivatives with diverse electronic and steric properties. The synthesis of N-(2-fluoro-4-morpholin-4-yl-phenyl)-substituted-benzamide derivatives, for example, was achieved by the straightforward coupling of 2-fluoro-4-morpholinobenzenamine with a variety of substituted benzoyl chlorides. tandfonline.com This highlights a common and versatile strategy for accessing substituted benzamide structures.

Synthesis of Analogues with Varied Methoxy Group Positions and Numbers

The synthesis of analogues of this compound with different methoxy substitution patterns is well-documented. These syntheses follow the principle of using appropriately substituted starting materials in standard amide bond formation reactions.

Researchers have successfully synthesized analogues with an increased number of methoxy groups, such as those derived from 3,4,5-trimethoxybenzoic acid. The reaction of 3,4,5-trimethoxybenzoyl chloride with 2-methoxyaniline yields 3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide. nih.gov This general methodology has been applied to create a range of N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides, demonstrating the flexibility of the amide coupling step. nih.gov

Analogues with different arrangements of the methoxy groups have also been prepared. For example, studies on chitin (B13524) synthesis inhibitors involved the synthesis of 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles, showcasing a 2,6-dimethoxy substitution pattern on the benzoyl moiety. nih.gov The synthesis of N-(4-methoxyphenyl)-nitrobenzenesulfonamides, while not benzamides, follows a similar synthetic logic where p-anisidine (B42471) (4-methoxyaniline) is coupled with various isomers of nitrobenzenesulfonyl chloride to produce analogues with systematically varied substituent positions. mdpi.com

A summary of representative analogues and the synthetic approach is presented below.

| Analogue Class | Benzoyl Moiety Precursor | Aniline Moiety Precursor | Resulting Analogue Example |

| Trimethoxy Analogues | 3,4,5-Trimethoxybenzoyl chloride | 2-Methoxyaniline | 3,4,5-Trimethoxy-N-(2-methoxyphenyl)benzamide nih.gov |

| Dimethoxy Isomers | 2,6-Dimethoxybenzoic acid | 5-Amino-3-phenylisoxazole | 5-(2,6-Dimethoxybenzoylamino)-3-phenylisoxazole nih.gov |

| Non-methoxy Analogues | Pentanoic acid | p-Anisidine | N-(4-methoxyphenyl)pentanamide nih.gov |

Applications of this compound as a Synthetic Building Block

The structural motifs within this compound—the 3,4-dimethoxybenzoyl group and the N-(4-methoxyphenyl)amide group—are valuable precursors and building blocks in the synthesis of more elaborate molecules, particularly heterocyclic systems.

Precursor in Organic Synthesis

The constituent parts of this compound serve as key starting materials for multi-step syntheses. For example, the core structures can be used to build chalcones, which are versatile intermediates in their own right. The synthesis of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, a chalcone (B49325), is achieved by the reaction of 3,4-(dimethoxy)phenyl methyl ketone with 4-methoxybenzaldehyde. mdpi.com This chalcone can then undergo further reactions, such as aza-Michael additions, to create complex nitrogen-containing heterocyclic compounds. mdpi.com

Similarly, the individual aromatic components are used to synthesize other important chemical precursors. 3,4-Dimethoxybenzaldehyde (B141060) is a starting material, along with 2-aminothiophenol, for the synthesis of 2-(4-methoxyphenyl)benzo[d]thiazole, a valuable heterocyclic core. nih.gov The synthesis of 3,4-dimethoxybenzyl cyanide from precursors derived from 3,4-dimethoxyphenylacetaldehyde further illustrates how the 3,4-dimethoxyphenyl unit is a foundational piece for building more functionalized molecules. google.com

Role in the Construction of Complex Molecular Architectures

The benzamide scaffold is a key platform for constructing complex, often biologically active, molecular architectures through cyclization reactions. The N-arylbenzamide structure is particularly amenable to intramolecular reactions that form new heterocyclic rings.

A significant application is in the synthesis of complex benzimidazole (B57391) derivatives. The 'one-pot' reductive cyclization of an N-(4-methoxyphenyl)benzamide derivative with 3,4-dimethoxybenzaldehyde is used to construct 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide. mdpi.com In this synthesis, the N-(4-methoxyphenyl)amide portion is part of one precursor and the 3,4-dimethoxyphenyl group is introduced from the aldehyde, with the two building blocks combining to form a complex, multi-ring system. mdpi.com This demonstrates the convergence of the key structural elements of the title compound to create a more intricate molecule.

General synthetic strategies show that N-substituted benzamides can undergo intramolecular oxidative cyclization to form other heterocyclic systems, such as 2,5-disubstituted oxazoles and 3-methyleneisoindolin-1-ones. nih.govresearchgate.net These transformations highlight the utility of the benzamide core as a template for generating molecular complexity.

| Precursor(s) / Building Block(s) | Reaction Type | Resulting Complex Molecule |

| N-(4-methoxyphenyl)-3-nitro-4-(propylamino)benzamide + 3,4-Dimethoxybenzaldehyde | Reductive Cyclization | 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide mdpi.com |

| 3,4-(Dimethoxy)phenyl methyl ketone + 4-Methoxybenzaldehyde | Chalcone Formation / Aza-Michael Addition | 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one mdpi.com |

| N-Allylbenzamides | Intramolecular Oxidative Cyclization | 2,5-Disubstituted Oxazoles nih.gov |

| N-Substituted Benzamides + Vinyl Sulfone | Ruthenium-Catalyzed Oxidative Olefination/Cyclization | 3-Methyleneisoindolin-1-ones researchgate.net |

Advanced Structural Characterization and Conformational Analysis

X-ray Crystallographic Analysis of 3,4-Dimethoxy-N-(4-methoxyphenyl)benzamide and its Analogues

X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. Although a crystal structure for this compound is not publicly available, analysis of its analogues offers significant insights into its probable molecular conformation and packing.

The solid-state conformation of benzamide (B126) analogues is characterized by the relative orientations of the aromatic rings and the amide linkage. For instance, in the analogue 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide, the molecule is not planar. nih.gov The central amide unit (C-C(=O)-N-C) has dihedral angles of 28.17 (13)° and 26.47 (13)° with the two benzene (B151609) rings, respectively. nih.gov The benzene rings themselves are nearly coplanar, with a small dihedral angle of 4.52 (13)° between them. nih.gov

In another series of related compounds, the N-(4-methoxyphenyl)-nitrobenzenesulfonamides, the C-S-N-C torsion angles vary significantly, leading to different orientations of the phenyl rings. mdpi.com This highlights the conformational flexibility of such molecules, where even minor changes in substitution can lead to different preferred conformations in the solid state.

The conformation of the methoxy (B1213986) groups is also of interest. In 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide, the methoxy groups are nearly coplanar with their attached benzene rings. nih.gov This planarity suggests a degree of electronic communication between the methoxy groups and the aromatic systems.

Table 1: Selected Torsion Angles (°)

| Compound | Torsion Angle | Value (°) |

|---|---|---|

| 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide | C14—O3—C11—C12 | -4.6 (4) |

| C15—O1—C3—C2 | -1.3 (4) | |

| O5—N2—C9—C10 | 17.1 (4) |

Data sourced from a study on 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide. nih.gov

Intermolecular interactions are fundamental to the assembly of molecules in the crystalline state. For benzamide derivatives, hydrogen bonding involving the amide N-H and C=O groups is a predominant interaction.

In the crystal structure of 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide, molecules are linked by N-H···O and C-H···O hydrogen bonds. nih.gov These interactions form a tape-like structure running along the b-axis of the crystal. nih.gov Similarly, in the N-(4-methoxyphenyl)-nitrobenzenesulfonamide series, N-H···O hydrogen bonds are a consistent feature, although the acceptor oxygen atom can vary, being either a sulfonyl oxygen or a methoxy oxygen depending on the isomer. mdpi.com

Table 2: Hydrogen Bond Geometry (Å, °)

| Compound | Donor-H···Acceptor | D-H | H···A | D···A | D-H···A |

|---|

Data represents intermolecular hydrogen bonding in 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide. researchgate.net

Spectroscopic Elucidation Methods for Structural Confirmation

Spectroscopic techniques are indispensable for confirming the chemical structure of a synthesized compound and for providing insights into its electronic and stereochemical properties.

¹H and ¹³C NMR spectroscopy are fundamental tools for the structural elucidation of organic molecules. For this compound, the NMR spectra would be expected to show characteristic signals for the protons and carbons in the different chemical environments of the molecule.

While specific NMR data for the target compound is not detailed in the searched literature, data for analogues like N-(4-methoxyphenyl)benzamide and various substituted benzamides provide a good indication of the expected chemical shifts. beilstein-journals.orgnih.gov The proton NMR spectrum would likely show distinct signals for the methoxy protons, the aromatic protons on both rings, and the amide N-H proton. The integration of these signals would correspond to the number of protons in each environment.

The ¹³C NMR spectrum would similarly show distinct signals for the methoxy carbons, the aromatic carbons, and the carbonyl carbon of the amide group. The chemical shifts of these carbons provide valuable information about the electronic environment of each atom.

Table 3: Expected Characteristic NMR Chemical Shifts (ppm) in CDCl₃

| Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Methoxy (OCH₃) | ~3.8 | ~55 |

| Aromatic (Ar-H) | 6.8 - 7.8 | 110 - 150 |

| Amide (N-H) | ~8.0 (variable) | - |

These are approximate ranges based on data for analogous compounds. beilstein-journals.orgrsc.org

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bond, the C=O bond of the amide, the C-O bonds of the methoxy groups, and the C-H and C=C bonds of the aromatic rings.

Data from related compounds like 3,4,5-trimethoxybenzamide (B1204051) and N-(4-methoxyphenyl)benzamide can be used to predict the approximate positions of these bands. nih.govnist.gov The N-H stretching vibration typically appears as a sharp to broad band in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the amide (Amide I band) is a strong, sharp absorption usually found between 1630 and 1680 cm⁻¹. The C-N stretching and N-H bending vibrations (Amide II band) are typically observed around 1510-1570 cm⁻¹. The asymmetric and symmetric stretching of the Ar-O-CH₃ ether linkage would appear in the 1250 cm⁻¹ and 1040 cm⁻¹ regions, respectively.

Table 4: Expected Characteristic IR Absorption Bands (cm⁻¹)

| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3300 - 3500 |

| C=O (Amide I) | Stretch | 1630 - 1680 |

| C-N / N-H (Amide II) | Stretch / Bend | 1510 - 1570 |

| Ar-O-C (ether) | Asymmetric Stretch | ~1250 |

| Ar-O-C (ether) | Symmetric Stretch | ~1040 |

| C-H (aromatic) | Stretch | 3000 - 3100 |

These are approximate ranges based on data for analogous compounds. nist.govnist.gov

Mass Spectrometry (MS) for Molecular Formula Verification

Mass spectrometry is a critical tool for confirming the molecular formula of a compound by measuring its mass-to-charge ratio (m/z). For this compound (C₁₆H₁₇NO₄), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, distinguishing it from other compounds with the same nominal mass.

The electron ionization (EI) mass spectrum of this compound is predicted to show a prominent molecular ion peak [M]⁺. The fragmentation pattern would likely involve characteristic cleavages of the amide and ether functional groups. Key fragmentation pathways would include the cleavage of the amide bond (C-N bond), leading to the formation of the 3,4-dimethoxybenzoyl cation and the 4-methoxyaniline radical cation or their corresponding neutral fragments. Further fragmentation could involve the loss of methyl groups (CH₃) from the methoxy substituents.

A hypothetical table of major mass spectral peaks for this compound is presented below. The precise m/z values would be confirmed by experimental data.

| Predicted Fragment Ion | Structure | Predicted m/z |

| Molecular Ion [M]⁺ | [C₁₆H₁₇NO₄]⁺ | 287.1158 |

| 3,4-dimethoxybenzoyl cation | [C₉H₉O₃]⁺ | 165.0552 |

| 4-methoxyphenyl (B3050149) isocyanate cation | [C₈H₇NO₂]⁺ | 149.0477 |

| 4-methoxyphenyl cation | [C₇H₇O]⁺ | 107.0497 |

| Tropylium ion | [C₇H₇]⁺ | 91.0548 |

Note: The m/z values are theoretical and would require experimental verification.

Conformational Dynamics and Energy Landscape Studies

The flexibility of this compound is primarily due to the rotation around its single bonds. Understanding the energetic landscape of these rotations is crucial for comprehending its molecular behavior.

Torsional Angle Analysis within the Benzamide Linkage

ω (omega): The dihedral angle of the amide bond itself (Cα-C-N-Cα'). This angle is typically close to 180° for a trans amide bond.

φ (phi): The dihedral angle around the N-C(aryl) bond.

ψ (psi): The dihedral angle around the C(carbonyl)-C(aryl) bond.

Computational studies on similar N-arylbenzamides suggest that while the amide bond remains largely planar, significant rotational freedom exists for the two aromatic rings. The preferred orientation of these rings is a balance between steric repulsion and electronic effects like conjugation.

| Torsional Angle | Description | Expected Value/Range |

| ω (Cα-C-N-Cα') | Amide bond torsion | ~180° (trans) |

| φ (C-N-C₁'-C₂') | Rotation of the N-(4-methoxyphenyl) ring | Variable, influenced by steric and electronic factors |

| ψ (O=C-C₁-C₂) | Rotation of the 3,4-dimethoxybenzoyl ring | Variable, influenced by steric and electronic factors |

Rotational Barriers of Aromatic Rings

The rotation of the two aromatic rings relative to the central amide plane is associated with specific energy barriers. These barriers can be determined experimentally through techniques like dynamic NMR spectroscopy or calculated using computational chemistry methods such as Density Functional Theory (DFT).

For the N-(4-methoxyphenyl) group, the rotation around the N-C(aryl) bond is influenced by the steric interactions between the ortho hydrogens of this ring and the amide group. Similarly, the rotation of the 3,4-dimethoxybenzoyl group around the C(carbonyl)-C(aryl) bond is hindered by interactions between the ortho hydrogen of this ring and the carbonyl oxygen and amide hydrogen. The methoxy substituents also contribute to the rotational barriers. Studies on anisole (B1667542) and its derivatives have shown that the barrier to rotation of the methoxy group itself is relatively low. cdnsciencepub.comibm.com However, the rotation of the entire aromatic ring to which it is attached will have a higher barrier.

| Rotation Axis | Description | Estimated Rotational Barrier (kcal/mol) |

| C(carbonyl)-N bond | Amide bond rotation (trans to cis) | High (typically 15-20 kcal/mol) |

| N-C(aryl) bond | Rotation of the N-(4-methoxyphenyl) ring | Moderate (estimated 5-10 kcal/mol) |

| C(carbonyl)-C(aryl) bond | Rotation of the 3,4-dimethoxybenzoyl ring | Moderate (estimated 5-10 kcal/mol) |

Note: The rotational barrier values are estimates based on analogous compounds and would require specific experimental or computational verification for this compound.

Elucidation of Biological Activities: in Vitro and Mechanistic Studies

Enzyme Inhibition Profiles and Molecular Mechanisms

Detailed studies focusing on the enzyme inhibition profile of 3,4-dimethoxy-N-(4-methoxyphenyl)benzamide are not prominently featured in the reviewed literature. While research exists for structurally similar benzamide (B126) derivatives, direct evidence for the enzymatic targets of this specific compound is wanting.

Inhibition of Specific Cellular Enzymes (e.g., Hydrolases, Transferases, Oxidoreductases)

No specific data was identified detailing the inhibitory activity of this compound against specific hydrolases, transferases, or oxidoreductases. Research on analogous compounds suggests that the benzamide scaffold can be a versatile core for developing enzyme inhibitors, such as those targeting fatty acid amide hydrolase (FAAH) or histone deacetylases (HDACs). However, extrapolation of these activities to the titled compound would be speculative without direct experimental validation.

Allosteric Modulation of Protein Function

Information regarding the potential for this compound to act as an allosteric modulator of protein function is not available in the current body of scientific literature. Studies on similar chemical structures have identified negative allosteric modulators for targets like metabotropic glutamate (B1630785) receptors, but no such role has been defined for this specific compound.

Kinetic Characterization of Enzyme-Inhibitor Interactions

In the absence of confirmed enzyme targets for this compound, no studies on the kinetic characterization of its potential enzyme-inhibitor interactions have been published.

Cellular Pathway Modulation and Phenotypic Responses

The effects of this compound on cellular pathways and the resulting phenotypic responses in cellular models have not been specifically documented.

Antiproliferative Effects in Cellular Models (e.g., Histone Deacetylase (HDAC) Inhibition)

There is no direct evidence from scientific studies demonstrating antiproliferative effects of this compound in any cellular models. While various benzamide derivatives have been investigated as potent antiproliferative agents, often through mechanisms like HDAC inhibition, this specific activity has not been reported for this compound. For instance, N-(2-aminophenyl)-benzamide derivatives have been identified as nanomolar inhibitors of HDAC1 and HDAC2 with micromolar antiproliferative activity against cancer cell lines. Similarly, other research has focused on 3,4,5-trimethoxyphenyl-based compounds as dual EGFR/HDAC inhibitors.

Induction of Programmed Cell Death Pathways in Cellular Systems

No published research has investigated or confirmed the ability of this compound to induce programmed cell death pathways, such as apoptosis, in cellular systems. Studies on resveratrol (B1683913) analogs with different substitution patterns, such as N-(4-methoxyphenyl)-3,5-dimethoxybenzamide, have shown induction of apoptosis in cancer cells. However, these findings are specific to the studied analog and cannot be directly attributed to this compound.

Suppression of Adipogenesis in Pre-adipocyte Cell Lines

In a notable study, DMPB, a derivative of the known anti-obesity compound resveratrol, was investigated for its ability to suppress adipogenesis in 3T3-L1 pre-adipocyte cells. ptfarm.plnih.gov The results demonstrated that DMPB effectively inhibited the differentiation of these cells into mature adipocytes when induced by a standard hormone mixture. nih.gov This inhibitory effect was found to be more potent than that of resveratrol at the same concentration. nih.gov

The mechanism behind this suppression of adipogenesis involves the downregulation of key proteins involved in fat synthesis. Specifically, DMPB treatment led to a concentration-dependent reduction in the expression of fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC), two critical enzymes in the lipogenesis pathway. ptfarm.plnih.gov

Furthermore, the study elucidated that DMPB's anti-adipogenic activity is linked to its influence on the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a master regulator of adipocyte differentiation. ptfarm.pl DMPB was observed to decrease the transcriptional activity of PPAR-γ, which is often a target for anti-diabetic drugs. ptfarm.plnih.gov By inhibiting PPAR-γ activity, DMPB is thought to reduce fatty acid production and subsequent fat accumulation. ptfarm.pl

Table 1: Effect of 3,5-dimethoxy-N-(4-methoxyphenyl)benzamide (DMPB) on Adipogenesis

| Parameter | Observation | Reference |

|---|---|---|

| Cell Line | 3T3-L1 Pre-adipocytes | ptfarm.plnih.gov |

| Effect | Suppression of hormone-induced differentiation | nih.gov |

| Mechanism | - Reduced protein expression of Fatty Acid Synthase (FAS) and Acetyl-CoA Carboxylase (ACC)- Decreased PPAR-γ transcription activity | ptfarm.plnih.gov |

It is important to reiterate that this data pertains to the 3,5-dimethoxy isomer and not the 3,4-dimethoxy isomer. Further research is required to determine if this compound exhibits similar anti-adipogenic properties.

Antimicrobial Spectrum and Underlying Action Mechanisms

The antimicrobial potential of benzamide derivatives is a significant area of research. While specific studies focusing exclusively on this compound are limited, research on related structures provides a basis for understanding its potential antimicrobial activities.

Evaluation of Antibacterial Activity Against Specific Pathogens

Benzimidazole (B57391) derivatives containing a 2-(3,4-dimethoxyphenyl) moiety have been synthesized and are noted for their wide spectrum of biological activities, including antibacterial effects. mdpi.com The antibacterial action of benzimidazole derivatives is thought to be due to the inhibition of bacterial nucleic acid and protein synthesis. mdpi.com Thiophenyl-pyrimidine derivatives have also shown strong antibacterial activity against Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE), by inhibiting FtsZ polymerization, a key step in bacterial cell division. nih.gov

While these findings are for related heterocyclic compounds, they suggest that the dimethoxyphenyl and benzamide moieties can be part of pharmacophores with significant antibacterial potential. However, without direct testing of this compound against specific pathogens, its antibacterial spectrum remains speculative.

Assessment of Antifungal Activity Against Fungal Strains

Similar to the antibacterial assessment, direct antifungal studies on this compound are not extensively documented. However, research on related benzoxazole (B165842) derivatives has shown promising antifungal effects. For instance, N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-methyl-1,3-benzoxazole-5-carbohydrazide demonstrated significant antifungal activity. ajphs.com Benzimidazole derivatives are also known to exhibit antifungal properties by disrupting microtubule function in fungi. mdpi.com

These studies on related heterocyclic structures containing methoxyphenyl groups suggest that this compound could potentially possess antifungal properties. Nevertheless, empirical testing against a panel of fungal strains is necessary to confirm and characterize such activity.

Mechanistic Insights into Microorganism Growth Inhibition

The proposed mechanisms of antimicrobial action for related benzamide and benzimidazole compounds often involve the disruption of essential cellular processes. For benzimidazoles, the mechanism is believed to involve the inhibition of nucleic acid and protein synthesis in bacteria and the disruption of microtubule polymerization in fungi. mdpi.com Another explored mechanism for some antibacterial agents is the inhibition of the bacterial cell division protein FtsZ. nih.gov

For some antimicrobial peptides, a key feature for their activity is the amidation at the C-terminus, which enhances the electrostatic interaction with the negatively charged bacterial membrane. nih.gov While this compound is not a peptide, the presence of the amide bond is a crucial structural feature. The precise mechanism by which it might inhibit microbial growth would require dedicated investigation.

Antioxidant Capacity and Radical Scavenging Mechanisms

The antioxidant potential of phenolic and methoxy-substituted compounds is well-established. The presence of methoxy (B1213986) groups on the phenyl rings of this compound suggests that it may possess antioxidant properties.

In Vitro Assays for Reactive Oxygen Species Scavenging

Common in vitro assays to evaluate antioxidant activity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.govresearchgate.net These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize stable free radicals. nih.gov

Studies on a variety of compounds containing methoxyphenyl moieties have demonstrated significant antioxidant activity in these assays. nih.govresearchgate.net For instance, the antioxidant activity of various pure chemical compounds, including those with methoxy groups, has been quantified using DPPH and ABTS assays, showing that the presence and position of such groups can significantly influence radical scavenging ability. nih.gov

While specific DPPH or ABTS assay results for this compound were not found in the reviewed literature, the structural features suggest a potential for free radical scavenging. The methoxy groups can donate electrons, which can stabilize reactive oxygen species. To quantify this potential, experimental evaluation of this compound using these standard antioxidant assays is warranted.

Table 2: Common In Vitro Antioxidant Assays

| Assay | Principle |

|---|---|

| DPPH Radical Scavenging Assay | Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow. nih.gov |

| ABTS Radical Scavenging Assay | Measures the ability of an antioxidant to reduce the pre-formed ABTS radical cation, leading to a decolorization of the solution. researchgate.netmdpi.com |

Characterization of Antioxidant Pathways and Redox Modulation

Currently, there is a notable lack of specific scientific literature detailing the in vitro characterization of antioxidant pathways and redox modulation for the compound this compound. While studies on structurally related compounds containing methoxyphenyl and benzamide moieties exist, direct experimental data on this specific molecule's ability to scavenge free radicals, modulate redox-sensitive signaling pathways, or influence the activity of antioxidant enzymes is not available in the reviewed scientific literature.

General principles of antioxidant activity often involve the donation of a hydrogen atom or an electron to a free radical, thereby neutralizing it. The presence of methoxy groups on the benzoyl ring could theoretically influence the electron density of the aromatic system, which may play a role in its redox properties. However, without specific experimental validation through assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization, or cellular antioxidant activity assays, any discussion on the specific pathways remains speculative. Further research is required to elucidate the precise mechanisms by which this compound may exert antioxidant effects.

Influence of Structural Features on Antioxidant Potency

The relationship between the structural features of this compound and its antioxidant potency has not been specifically investigated in published research. Structure-activity relationship (SAR) studies are essential to understand how different functional groups and their positions on a molecule contribute to its biological activity.

For benzamide derivatives, key structural features that could influence antioxidant potency include:

The number and position of methoxy groups: The two methoxy groups at the 3 and 4 positions of the benzoyl moiety are electron-donating groups, which can increase the electron density on the aromatic ring and potentially enhance its ability to stabilize free radicals.

The methoxy group on the N-phenyl ring: The para-methoxy group on the N-phenyl ring also contributes to the electronic properties of that part of the molecule.

To determine the influence of these features, a systematic study involving the synthesis and antioxidant testing of a series of analogues would be necessary. This would involve varying the number and position of the methoxy groups on both aromatic rings and modifying the amide linker. Without such comparative data for this compound, a detailed analysis of its structure-antioxidant potency relationship cannot be provided at this time.

Structure Activity Relationship Sar Studies and Rational Design Principles

Impact of Methoxy (B1213986) Group Position and Number on Biological Activity

The presence and placement of methoxy groups on the benzoyl ring of 3,4-dimethoxy-N-(4-methoxyphenyl)benzamide are critical determinants of its biological profile. These groups can influence the molecule's electronic properties, lipophilicity, and steric profile, all of which affect its interaction with biological targets.

The specific arrangement of the two methoxy groups on the phenyl ring gives rise to different positional isomers, each with a potentially unique pharmacological profile. While direct comparative studies on the positional isomers of this compound are limited in the reviewed literature, research on related benzamide (B126) and phenethylamine (B48288) derivatives provides valuable insights. For instance, studies on dimethoxyphenethylamine isomers have shown that the substitution pattern significantly impacts their activity at serotonin (B10506) receptors. nih.govnih.gov Specifically, the 2,5-dimethoxy substitution pattern is often considered crucial for 5-HT2A receptor activation. nih.gov

In a series of N-substituted benzimidazole (B57391) derived benzamides, the number and position of methoxy and hydroxy groups on the phenyl ring were found to strongly influence their antiproliferative and antioxidative activities. nih.gov This underscores the principle that even subtle changes in the methoxy group positions can lead to significant differences in biological outcomes. For example, in a study of benzophenanthridinone derivatives, the addition of a single methoxy group at various positions on the aromatic rings did not consistently increase topoisomerase I (TOP1) inhibition, and in some cases, it led to a loss of activity. researchgate.net This highlights the sensitive and often unpredictable nature of positional isomerism on pharmacological profiles.

Quantitative structure-activity relationship (QSAR) studies on various benzamide series have demonstrated the importance of methoxy groups in modulating biological activity. In a study on 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide derivatives as chitin (B13524) synthesis inhibitors, the 2,6-dimethoxy substitution on the benzoyl moiety was a key feature. nih.govnih.gov The study quantitatively analyzed the effect of substituents on the N-phenyl ring, showing that hydrophobic substituents with an optimal size were favored for activity. nih.govnih.gov

A study on N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives, which share the 3,4-dimethoxybenzoyl core, provides quantitative data on their antimicrobial activity. The 3,4-dimethoxy substitution was a key component of the pharmacophore designed to target the multidrug efflux pump (MATE). nih.govnih.gov The following table summarizes the antimicrobial activity of some of these derivatives.

| Compound | R | S. aureus (MIC, µg/mL) | A. baumannii (MIC, µg/mL) | S. typhi (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | C. albicans (MIC, µg/mL) |

| 4a | 4-NH2 | 7.81 | 15.62 | 7.81 | 15.62 | 7.81 | 3.9 |

| 4b | 4-OCH3 | 31.25 | 62.5 | 31.25 | 62.5 | 31.25 | 62.5 |

| 4c | 4-N(CH3)2 | 15.62 | 31.25 | 15.62 | 31.25 | 15.62 | 15.62 |

| 4h | 3-NO2 | 7.81 | 15.62 | 7.81 | 15.62 | 7.81 | 7.81 |

| 4i | 2-quinolyl | 7.81 | 7.81 | 7.81 | 7.81 | 7.81 | 15.62 |

| Ceftriaxone | - | 0.97 | 1.95 | 0.97 | 1.95 | 1.95 | - |

| Fluconazole | - | - | - | - | - | - | 1.95 |

Data sourced from a study on N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives. nih.govnih.gov

Influence of the N-Aryl Substituent on Biological Activity

The N-aryl substituent, in this case, the 4-methoxyphenyl (B3050149) group, plays a pivotal role in determining the molecule's biological activity through its electronic and steric properties, as well as its potential for specific interactions with the target protein.

The 4-methoxyphenyl group is a common feature in many biologically active compounds. Its methoxy group is electron-donating and can participate in hydrogen bonding, which can be crucial for ligand-receptor interactions. In a study of N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivatives, the methoxy group was found to act as a hydrogen bond acceptor in the crystal structure of one of the isomers. mdpi.com

Systematic modifications of the substituent on the nitrogen atom of the benzamide core are a common strategy in drug discovery to optimize activity. While direct studies on varying the N-(4-methoxyphenyl) group in this compound are not extensively available, related research provides valuable insights.

In the aforementioned study on N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives, changing the substituent on the benzylidene ring led to significant variations in antimicrobial activity. nih.govnih.gov For instance, introducing a quinolyl group (compound 4i) resulted in broad-spectrum activity, while a p-aminophenyl group (compound 4a) showed the best antifungal activity. nih.gov This demonstrates the profound impact of the N-aryl substituent's electronic and steric properties on biological efficacy.

The following table illustrates the effect of different substituents on the N-benzylidene ring on the antimicrobial activity of 3,4-dimethoxybenzohydrazides.

| Compound | R Group on N-benzylidene | Predominant Activity |

| 4a | 4-Amino | Antifungal (C. albicans) |

| 4h | 3-Nitro | Broad-spectrum antibacterial |

| 4i | 2-Quinolyl | Broad-spectrum antibacterial |

Data interpreted from a study on N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives. nih.govnih.gov

These findings suggest that the N-aryl portion of the molecule is a key area for modification to tune the biological activity and selectivity of this compound analogs.

Importance of the Central Benzamide Core in Ligand-Target Interactions

The central benzamide core is a well-established pharmacophore in medicinal chemistry, known for its ability to form key interactions with biological targets. nih.gov The amide linkage provides a rigid planar unit with hydrogen bond donor (N-H) and acceptor (C=O) capabilities, which are crucial for anchoring the ligand in the binding site of a receptor or enzyme.

The benzamide moiety's structural rigidity helps to properly orient the two aryl rings, allowing them to engage with specific pockets in the target protein. Molecular docking studies on various benzamide derivatives have consistently shown the importance of the amide group in forming hydrogen bonds with amino acid residues in the active site. nih.govunica.it For instance, in the design of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives, the linker region containing the amide-like hydrazone was designed to form hydrogen bonds with specific methionine residues in the MATE target protein. nih.gov

Hydrogen Bonding Propensities of the Amide Linkage

The amide linkage (-CONH-) is a cornerstone of the molecular architecture of this compound, playing a pivotal role in its intermolecular interactions. This functional group is a classic hydrogen bond donor (via the N-H group) and acceptor (via the carbonyl oxygen, C=O). The planarity of the amide bond, a consequence of resonance delocalization, influences the spatial orientation of the connected aromatic rings and is crucial for establishing specific hydrogen bonding patterns within a biological target.

In the crystalline state, N-arylbenzamides and related structures consistently demonstrate the formation of intermolecular hydrogen bonds. For instance, studies on N-(4-methoxyphenyl)-nitrobenzenesulfonamides, which share the N-(4-methoxyphenyl) moiety, reveal the prevalence of N–H···O hydrogen bonds that organize the molecules into well-defined networks in the crystal lattice. mdpi.com Similarly, the crystal structure of 3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide shows intermolecular N–H···O hydrogen bonds linking molecules into infinite chains. nih.gov These observations strongly suggest that the amide N-H of this compound is a potent hydrogen bond donor, while the carbonyl oxygen is a strong acceptor. These interactions are fundamental for the recognition and binding of the molecule to its biological targets, such as the amino acid residues within a receptor's binding pocket.

| Functional Group | Hydrogen Bond Capability | Potential Interacting Partners in a Receptor |

|---|---|---|

| Amide N-H | Donor | Carbonyl oxygen of peptide backbone, Asp, Glu, Ser, Thr side chains |

| Amide C=O | Acceptor | N-H of peptide backbone, Arg, Asn, Gln, Lys, Ser, Thr, Trp side chains |

| Methoxy Oxygen(s) | Acceptor | N-H of peptide backbone, Arg, Asn, Gln, Lys, Ser, Thr, Trp side chains |

Conformational Flexibility and Receptor Binding

The dihedral angle between the two aromatic rings is a key conformational parameter. In the related compound 3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide, the two aromatic planes form a significant dihedral angle of 67.66°. nih.gov This non-planar conformation is a common feature in many biologically active N-phenylbenzamides and is often a prerequisite for fitting into a specific binding pocket. The methoxy groups, particularly the one at the 4-position of the benzamide ring, can also influence the conformation. In the aforementioned trimethoxy analog, the 4-methoxy group is oriented nearly perpendicular to the plane of its aromatic ring. nih.gov

The ability of this compound to adopt a low-energy conformation that is complementary to the topology of a receptor's binding site is essential for its affinity and selectivity. The conformational flexibility allows the molecule to adapt its shape to maximize favorable interactions, such as hydrogen bonds and van der Waals forces, with the receptor.

| Rotatable Bond | Description | Impact on Conformation |

|---|---|---|

| Benzoyl C - Amide N | Connects the 3,4-dimethoxyphenyl ring to the amide nitrogen | Influences the relative orientation of the two aromatic rings |

| Amide C - Phenyl C | Connects the amide carbonyl to the 4-methoxyphenyl ring | Contributes to the overall dihedral angle between the rings |

| Aryl C - O (methoxy) | Connects the methoxy groups to the phenyl rings | Affects the local electronic environment and potential steric interactions |

Analog Design and Optimization Strategies Based on SAR Insights

The insights gained from SAR studies on this compound and its congeners form the basis for rational analog design and optimization. The goal of these strategies is to systematically modify the chemical structure to enhance desired properties such as potency, selectivity, and pharmacokinetic profiles.

Pharmacophore Identification and Lead Compound Modification

A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For N-phenylbenzamide derivatives, the pharmacophore typically includes hydrogen bond donors and acceptors, hydrophobic aromatic regions, and specific spatial relationships between these features.

Based on the structure of this compound and SAR data from related compounds, a hypothetical pharmacophore can be proposed. This would likely include:

Two hydrophobic/aromatic centers corresponding to the two phenyl rings.

A hydrogen bond donor (the amide N-H).

One or more hydrogen bond acceptors (the amide C=O and the methoxy oxygens).

Lead compound modification would involve systematically altering the substituents on the two aromatic rings to probe the chemical space around this pharmacophore. For instance, studies on benzamide-isoquinoline derivatives as sigma-2 receptor ligands have shown that electron-donating groups, such as a methoxy group at the para-position of the benzamide phenyl ring, can dramatically improve selectivity. nih.gov This suggests that modifications to the methoxy groups on the 3,4-dimethoxyphenyl ring of the target compound could be a fruitful avenue for optimization. Similarly, substitutions on the 4-methoxyphenyl ring could be explored to enhance interactions with specific subpockets of a receptor.

| Pharmacophoric Feature | Structural Element in this compound | Potential Modifications for Optimization |

|---|---|---|

| Aromatic/Hydrophobic Region 1 | 3,4-Dimethoxyphenyl ring | Altering the position and number of methoxy groups; introducing other substituents (e.g., halogens, small alkyls) |

| Aromatic/Hydrophobic Region 2 | 4-Methoxyphenyl ring | Shifting the methoxy group to the ortho or meta position; replacing it with other electron-donating or -withdrawing groups |

| Hydrogen Bond Donor | Amide N-H | N-alkylation (generally reduces activity by removing the donor) |

| Hydrogen Bond Acceptor | Amide C=O | Bioisosteric replacement (e.g., with a thioamide) |

| Hydrogen Bond Acceptor | Methoxy Oxygens | Conversion to other alkoxy groups (e.g., ethoxy, propoxy) |

Design of Targeted Libraries for Enhanced Potency and Selectivity

Building on the identified pharmacophore and SAR insights, the design of targeted or focused libraries of analogs is a powerful strategy for lead optimization. A targeted library for this compound would be a collection of structurally related compounds designed to systematically explore the chemical space around the lead structure.

The design of such a library would involve a combinatorial approach, where different building blocks are systematically varied. For the N-phenylbenzamide scaffold, this typically involves using a variety of substituted benzoic acids and anilines.

Example of a Targeted Library Design Strategy:

Scaffold: N-phenylbenzamide

Core A (from benzoic acid): Maintain the 3,4-dimethoxy substitution pattern as a starting point, and then explore variations such as 2,4-dimethoxy, 3,5-dimethoxy, and 3,4,5-trimethoxy.

Core B (from aniline): Maintain the 4-methoxy substitution and explore other single substitutions at the para position (e.g., -Cl, -F, -CH3, -CF3) to probe the effect of electronic and steric properties. Also, explore substitutions at the ortho and meta positions.

By synthesizing and screening such a library, researchers can rapidly identify compounds with improved potency and selectivity. Computational methods, such as in silico docking and quantitative structure-activity relationship (QSAR) modeling, can be employed to prioritize the synthesis of the most promising candidates within the virtual library. nih.gov This integrated approach of computational design and chemical synthesis accelerates the discovery of optimized analogs of this compound.

Computational Chemistry and Cheminformatics Approaches in Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for understanding how a ligand, such as 3,4-dimethoxy-N-(4-methoxyphenyl)benzamide, might interact with a biological target, typically a protein or nucleic acid.

Prediction of Binding Modes and Affinities with Biological Macromolecules

While specific molecular docking studies targeting this compound are not extensively detailed in the available literature, the methodology allows for the prediction of its binding modes and affinities with various biological macromolecules. For instance, in studies of similar N-aryl benzamide (B126) derivatives, molecular docking has been employed to elucidate interactions with targets like viral proteins or enzymes implicated in disease. nih.gov For example, a study on N-(2-methoxyphenyl)-6-((4-nitrophenyl)sulfonyl)benzamide derivatives as HIV-1 Vif antagonists used molecular docking to understand their binding mechanism. nih.gov

The process involves generating a three-dimensional structure of the ligand and docking it into the active site of the target protein. The simulation then explores various conformational and rotational possibilities for the ligand, calculating the binding energy for each pose. The resulting binding affinity, often expressed as a docking score or in units of kcal/mol, provides an estimate of the ligand's binding strength. A lower binding energy generally indicates a more stable and favorable interaction.

Illustrative Docking Scores for Analogous Compounds

| Compound Derivative | Target Protein | Binding Affinity (kcal/mol) | Reference Compound Affinity (kcal/mol) |

|---|---|---|---|

| N-(4-methyl-2-nitrophenyl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide | COVID-19 Main Protease (6M03) | -6.9 | -7.1 (Remdesivir) |

| 3-(4-methoxyphenyl)-5-phenyl-2-pyrazoline-1-carbothioamide | Epidermal Growth Factor Receptor (EGFR) | -8.2 | - |

This table presents data for compounds structurally related to this compound to illustrate the type of information generated from molecular docking studies. Data for the specific subject compound is not available.

Identification of Key Interacting Residues and Binding Site Characteristics

A significant outcome of molecular docking is the identification of key amino acid residues within the target's binding site that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. Understanding these interactions is fundamental for explaining the ligand's mechanism of action and for designing more potent and selective analogs.

For example, in a study of 3-(4-methoxyphenyl)-5-substituted phenyl-2-pyrazoline-1-carbothioamide derivatives, docking simulations revealed interactions with specific residues such as Thr 766, Gln 767, and Met 769 in the EGFR active site. researchgate.net Similarly, research on other heterocyclic compounds has shown how specific residues can be blocked to disrupt protein-protein interactions. scienceopen.com These insights into the binding site characteristics, such as its volume, polarity, and flexibility, are invaluable for structure-based drug design.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of 2D and 3D QSAR Models for Biological Activity Prediction

QSAR models can be developed in two primary forms: 2D-QSAR and 3D-QSAR. 2D-QSAR models utilize descriptors calculated from the two-dimensional representation of a molecule, such as topological indices and physicochemical properties. researchgate.net 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), require the three-dimensional structures of the molecules and their alignment to derive steric and electrostatic field-based descriptors. researchgate.net

While specific QSAR models for this compound were not found, the development of such models would involve synthesizing a series of analogs with varied substituents and measuring their biological activity. The resulting dataset would then be used to train and validate a QSAR model capable of predicting the activity of new, untested compounds. For instance, QSAR studies have been successfully applied to series of N-aryl derivatives to predict their inhibitory activity against targets in Alzheimer's disease. nih.gov

Identification of Physiochemical and Topological Descriptors Governing Activity

A key aspect of QSAR modeling is the identification of molecular descriptors that are most influential in determining the biological activity of the compounds. These descriptors can be broadly categorized as physicochemical, electronic, and topological. researchgate.netnih.gov

Physicochemical Descriptors: These include properties like logP (lipophilicity), molecular weight, and molar refractivity.

Topological Descriptors: These are numerical values derived from the 2D graph of a molecule, encoding information about its size, shape, and branching. nih.gov Examples include the Wiener index and Kappa shape indices. nih.gov

Electronic Descriptors: These quantify the electronic properties of a molecule, such as dipole moment and partial charges on atoms.

In a QSAR study on N-aryl derivatives, descriptors such as AlogP98 (a measure of lipophilicity), Wiener index (a topological descriptor), and Dipole-Mag (an electronic descriptor) were found to be important for describing bioactivity. nih.gov

Examples of Descriptors Used in QSAR Models for Related Compound Classes

| Descriptor Type | Descriptor Name | Information Encoded |

|---|---|---|

| Physicochemical | AlogP98 | Lipophilicity |

| Topological | Wiener Index | Molecular branching |

| Topological | Kappa-1-AM | Molecular shape |

| Electronic | Dipole-Mag | Magnitude of the dipole moment |

This table provides examples of descriptors that could be relevant in a QSAR study of benzamide derivatives.

Model Validation and Predictive Power Assessment

The reliability of a QSAR model is determined by its statistical significance and predictive power. This is assessed through a rigorous validation process. Internal validation techniques, such as leave-one-out cross-validation (q²), are used to check the robustness of the model. External validation, where the model's ability to predict the activity of a set of compounds not used in model development (the test set) is evaluated, is crucial for assessing its real-world predictive capability (r²_pred). nih.govnih.gov

A robust QSAR model will have high values for correlation coefficients (R²) and cross-validation coefficients (q²), and low values for the standard error of prediction. The applicability domain of the model must also be defined to ensure that predictions are only made for compounds that are structurally similar to those in the training set. nih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. bohrium.com It has been widely employed to analyze the electronic properties, reactivity, and stability of various organic molecules, including dimethoxybenzene derivatives. bohrium.comresearchgate.net DFT calculations, often utilizing functionals like B3LYP, provide a balance between computational cost and accuracy, making them a popular choice for studying molecules of pharmaceutical interest. researchgate.netresearchgate.net

DFT calculations are instrumental in understanding the electronic properties of this compound by mapping its electron density and defining its molecular orbitals. Key to this analysis are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its capacity to accept an electron. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. nih.gov A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that a molecule is more polarizable and prone to chemical reactions. nih.gov For molecules similar to this compound, DFT calculations can precisely determine these energy levels, offering a window into the molecule's electronic behavior and stability. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Energies and Properties

| Parameter | Description | Representative Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.0 |

Note: The values presented are representative examples for structurally related benzamide and dimethoxybenzene derivatives and are intended for illustrative purposes.

The electronic parameters derived from DFT calculations, particularly the HOMO and LUMO energies, are used to compute global reactivity descriptors. nih.gov These descriptors quantify the reactivity and stability of a molecule. A smaller HOMO-LUMO gap is generally associated with higher chemical reactivity and lower kinetic stability. nih.gov

Key reactivity descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as (ELUMO - EHOMO) / 2. nih.gov Molecules with a large energy gap are considered "hard," while those with a small gap are "soft." nih.gov

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is calculated as (EHOMO + ELUMO) / 2. researchgate.net

Electrophilicity Index (ω): Measures the energy lowering of a molecule when it accepts electrons. It is calculated as μ² / 2η. nih.gov

These quantum chemical descriptors provide a quantitative framework for assessing the thermodynamic stability and reactivity of this compound, which is particularly valuable in predicting its behavior in different chemical environments. bohrium.comresearchgate.net

Table 2: Representative Global Reactivity Descriptors

| Descriptor | Formula | Significance |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to deformation of electron cloud |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Electrophilicity Index (ω) | μ² / 2η | Propensity to accept electrons |

Note: This table illustrates the definitions and significance of reactivity descriptors commonly derived from DFT calculations.

DFT calculations serve as a powerful tool for interpreting and validating experimental spectroscopic data. By computing theoretical vibrational frequencies (FT-IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts, researchers can make detailed assignments of the experimental spectra. nih.gov

For instance, calculated vibrational frequencies, after appropriate scaling to account for systematic errors, can be compared with the experimental FT-IR spectrum to assign specific peaks to the stretching, bending, and torsional modes of the molecule's functional groups. nih.gov Similarly, theoretical calculations of ¹H and ¹³C NMR chemical shifts using methods like the Gauge-Independent Atomic Orbital (GIAO) can aid in the assignment of complex experimental spectra, providing a deeper understanding of the molecular structure in solution. nih.gov The correlation between theoretical and experimental data validates both the computational model and the experimental structural assignment. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. This technique allows for the study of the dynamic behavior of this compound, particularly its interactions within a complex biological environment such as a protein binding site. scielo.br

When this compound is investigated as a potential ligand for a biological target, MD simulations are crucial for assessing the stability of the resulting ligand-protein complex. After an initial docking pose is predicted, a simulation is run for a significant duration (typically nanoseconds) to observe the conformational changes of both the ligand and the protein. nih.gov

A key metric for evaluating stability is the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions over time relative to a reference structure. nih.gov A stable RMSD trajectory for the protein and the ligand indicates that the complex has reached equilibrium and the ligand remains securely bound in the active site. nih.gov Fluctuations in RMSD can reveal rearrangements of the ligand within the binding pocket. scielo.br

Table 3: Illustrative MD Simulation Stability Metrics for a Ligand-Protein Complex

| Metric | Description | Typical Stable Value |

|---|---|---|

| Protein RMSD | Measures the deviation of the protein backbone atoms from the initial structure. | 1-3 Å |

| Ligand RMSD | Measures the deviation of the ligand's heavy atoms relative to the protein's active site. | < 2 Å |

Note: These values are representative and can vary depending on the specific protein-ligand system.

MD simulations provide a detailed, time-resolved view of the dynamic interactions between this compound and its biological target. This includes the formation and breaking of hydrogen bonds, hydrophobic interactions, and other non-covalent contacts that stabilize the complex. scielo.br

Another important analysis is the Root Mean Square Fluctuation (RMSF), which quantifies the fluctuation of individual amino acid residues in the protein. mdpi.com High RMSF values in certain regions can indicate flexibility, which may be important for ligand binding and protein function. Conversely, residues that show reduced fluctuation upon ligand binding can highlight key interaction points. mdpi.com By analyzing the trajectory of the simulation, researchers can identify crucial residues involved in binding and understand the dynamic nature of the recognition process, providing insights that are invaluable for rational drug design. scielo.br

Emerging Research Directions and Advanced Applications

Potential in Advanced Materials Science and Engineering

The unique structural features of 3,4-dimethoxy-N-(4-methoxyphenyl)benzamide, including its aromatic rings, amide linkage, and methoxy (B1213986) groups, make it a candidate for incorporation into various advanced materials. These features can impart desirable properties such as thermal stability, rigidity, and specific electronic characteristics.

Integration into Polymer Synthesis and Design

Aromatic polyamides are a class of high-performance polymers known for their exceptional thermal and mechanical properties. nsf.govresearchgate.net The synthesis of these materials typically involves the polycondensation of aromatic diamines with aromatic diacid chlorides. nih.govnih.gov While this compound in its current form is not a traditional monomer for polyamide synthesis, its core structure is highly relevant.

Through chemical modification, it is conceivable that this benzamide (B126) could be functionalized to act as a monomer. For instance, the introduction of amine or carboxylic acid functionalities onto the aromatic rings would enable its participation in polymerization reactions. The resulting polymers could exhibit unique properties conferred by the specific substitution pattern of the methoxy groups, potentially influencing solubility, processability, and thermal behavior. csic.es The incorporation of such a monomer could lead to the development of new polyamides with tailored properties for specialized applications. mdpi.com

Table 1: Potential Modifications of this compound for Polymer Synthesis

| Modification Strategy | Target Functionality | Potential Polymerization Method |

| Nitration followed by reduction | Introduction of amino groups | Polycondensation with diacid chlorides |

| Friedel-Crafts acylation | Introduction of carboxylic acid groups | Polycondensation with diamines |

Applications in Organic Electronic Materials

Organic electronic materials are the foundation of technologies such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The performance of these devices is intrinsically linked to the electronic properties of the organic molecules used. Aromatic and heteroaromatic compounds often form the core of these materials. researchgate.net

While specific studies on the electronic properties of this compound are not yet prevalent in the literature, its molecular structure suggests potential for such applications. The extended π-conjugated system across the benzamide moiety could facilitate charge transport, a critical requirement for active layers in electronic devices. Furthermore, the methoxy groups can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby tuning the electronic and optical properties. Further research into the photophysical properties, such as fluorescence and phosphorescence, as well as charge mobility, would be necessary to fully assess its suitability for organic electronic applications.

Role in Coatings and Surface Modification

The development of advanced coatings and surface modifications is crucial for a wide range of industries, from biomedical devices to corrosion protection. The ability to tailor the surface properties of a material can significantly enhance its performance and longevity.

The structure of this compound suggests its potential use in this area, likely after chemical modification to introduce surface-active functionalities. For example, the incorporation of a catechol group, inspired by the adhesive proteins of mussels, could allow the molecule to form a robust, self-assembling monolayer on a variety of substrates. nsf.gov This functionalized surface could then serve as a platform for further modifications, such as the grafting of polymers or the immobilization of bioactive molecules. Such coatings could be designed to be biocompatible, anti-fouling, or to possess specific optical properties.

Development as Chemical Probes for Biological Systems

Chemical probes are small molecules designed to interact with specific biological targets, such as proteins or nucleic acids, thereby enabling the study of their function in living systems. nih.gov The development of novel chemical probes is a critical aspect of chemical biology and drug discovery.

Use in Target Identification and Validation Studies

A key challenge in modern pharmacology is the identification and validation of new drug targets. Chemical probes that can selectively bind to a protein of interest are invaluable tools in this process. Benzamide derivatives have shown promise in this area. For instance, a radiolabeled benzamide, 4-( stenutz.euC-Methoxy)-N-(2-diethylaminoethyl)benzamide, has been successfully developed as a probe to selectively target and image melanoma. researchgate.net

This precedent suggests that this compound could serve as a scaffold for the development of new chemical probes. To be effective, the molecule would need to be modified to include a reporter group (e.g., a fluorescent dye or a radioactive isotope) and potentially a reactive group for covalent labeling of the target protein. Such probes could be used in a variety of target identification strategies, including affinity-based protein profiling and photoaffinity labeling.

Table 2: Potential Modifications of this compound for Chemical Probe Development

| Modification | Purpose | Example Moiety |

| Introduction of a reporter tag | Visualization and detection | Fluorescein, Rhodamine, 11C, 18F |

| Introduction of a reactive group | Covalent target labeling | Azide, Alkyne (for click chemistry), Diazirine |

| Introduction of a linker | Spatially separate the probe from the reporter | Polyethylene glycol (PEG) chain |

Tools for Investigating Cellular Pathways

Once a biological target has been identified, chemical probes can be used to investigate its role in cellular pathways. By selectively modulating the activity of a target protein, researchers can observe the downstream effects on cellular signaling and function.

Derivatives of trimethoxybenzamides have been synthesized and evaluated as potential memory enhancers, acting as acetylcholinesterase inhibitors. nih.gov This demonstrates the potential of this class of compounds to modulate the activity of key enzymes involved in neurological pathways. By systematically modifying the structure of this compound and screening for activity against a panel of biological targets, it may be possible to develop potent and selective probes for investigating a wide range of cellular processes. These investigations are crucial for understanding the molecular basis of diseases and for the development of new therapeutic strategies.

Future Perspectives in Medicinal Chemistry Research and Compound Development

The benzamide scaffold, a cornerstone in medicinal chemistry, continues to be a fertile ground for the development of new therapeutic agents. researchgate.net The specific compound, this compound, with its characteristic substitutions, stands at the intersection of several promising future research avenues. These directions aim to enhance therapeutic efficacy, streamline the discovery process, and ensure the long-term viability of production through sustainable practices.

The traditional "one-molecule, one-target" paradigm in drug discovery is increasingly being supplemented by a multi-target approach, which is particularly relevant for complex multifactorial diseases. nih.gov A single compound designed to interact with multiple biological targets can offer superior therapeutic effects and a better defense against drug resistance. nih.gov

The benzamide class of compounds is well-suited for this strategy. mdpi.com Research has been intensely focused on developing benzamide derivatives as potential multi-target drugs for conditions like Alzheimer's disease by simultaneously inhibiting enzymes such as acetylcholinesterase (AChE) and β-secretase (BACE1). mdpi.com Similarly, certain adamantyl-benzamides have been designed as dual-modulators, acting as both cannabinoid CB2 receptor agonists and fatty acid amide hydrolase (FAAH) inhibitors to produce anti-inflammatory effects. nih.gov Another study successfully designed modulators with balanced activity towards the dopamine (B1211576) D3 receptor and FAAH, holding potential for treating addiction. nih.gov

Given that the this compound scaffold features the core amide linkage and aromatic rings common to these successful multi-target agents, it represents a promising starting point for designing novel multi-target modulators. mdpi.comnih.gov The methoxy substitutions on both phenyl rings can be systematically modified to fine-tune binding affinities for different target combinations.

Table 1: Potential Multi-Target Combinations for Benzamide Derivatives

| Target Pair | Therapeutic Area | Rationale for Dual Modulation | Relevant Research |

| Acetylcholinesterase (AChE) & β-secretase (BACE1) | Alzheimer's Disease | Addresses both symptomatic relief (ACh levels) and disease modification (Aβ plaque reduction). mdpi.com | Koca et al. have investigated benzamides as dual inhibitors. mdpi.com |